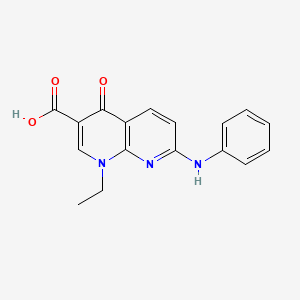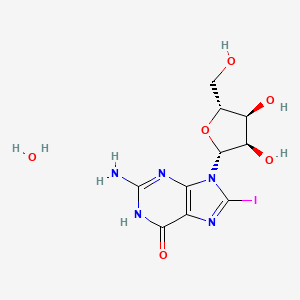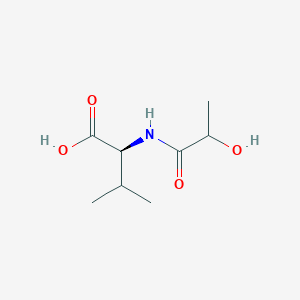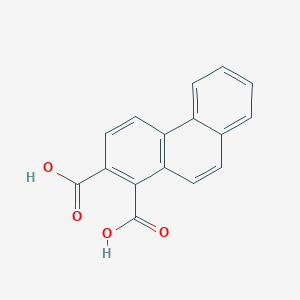![molecular formula C7H12O3S B14478824 2-[(Acetylsulfanyl)methyl]butanoic acid CAS No. 69810-55-5](/img/structure/B14478824.png)
2-[(Acetylsulfanyl)methyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Acetylsulfanyl)methyl]butanoic acid is an organic compound with a unique structure that includes both a carboxylic acid group and a thioester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with acetyl chloride in the presence of a base to form the acetylated intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, resulting in the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
2-[(Acetylsulfanyl)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
科学研究应用
2-[(Acetylsulfanyl)methyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of 2-[(Acetylsulfanyl)methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with the target molecules .
相似化合物的比较
Similar Compounds
2-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features but lacking the sulfanyl group.
Butanoic acid: A simple carboxylic acid without the acetyl or sulfanyl groups.
Acetylcysteine: Contains both acetyl and sulfanyl groups but differs in the overall structure.
Uniqueness
2-[(Acetylsulfanyl)methyl]butanoic acid is unique due to the presence of both the acetyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
69810-55-5 |
|---|---|
分子式 |
C7H12O3S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
2-(acetylsulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-3-6(7(9)10)4-11-5(2)8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
SCOSMUXTKAXPDP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CSC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


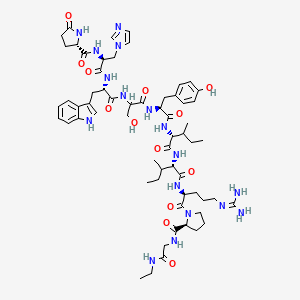
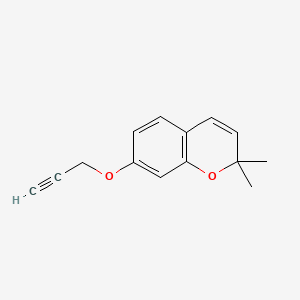

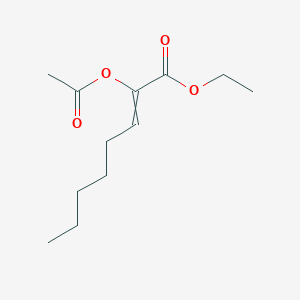
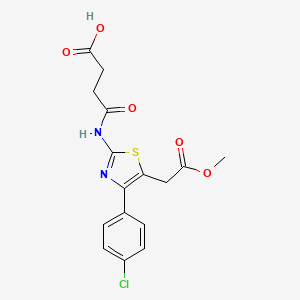
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
